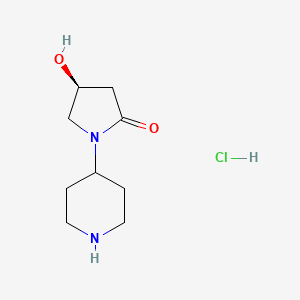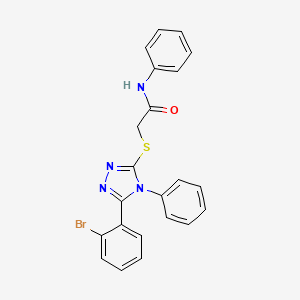
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, cyano, and phenyl groups attached to a pyridine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: Bromine, chlorine, and cyano groups are introduced through halogenation and nitrile formation reactions.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or dehalogenated compounds.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromophenyl)-2-((6-(4-fluorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- N-(2-Bromophenyl)-2-((6-(4-methylphenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- N-(2-Bromophenyl)-2-((6-(4-nitrophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
Uniqueness
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens with the cyano and phenyl groups provides a unique set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C26H17BrClN3OS |
|---|---|
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H17BrClN3OS/c27-22-8-4-5-9-23(22)30-25(32)16-33-26-21(15-29)20(17-6-2-1-3-7-17)14-24(31-26)18-10-12-19(28)13-11-18/h1-14H,16H2,(H,30,32) |
Clé InChI |
ZVORTJCLNNKMSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)
![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)

![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)


![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)
